molecular formula C18H26N2O3S B5412449 (2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone

(2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone

Cat. No.: B5412449
M. Wt: 350.5 g/mol
InChI Key: DZGPRLSXERWJIL-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone is a complex organic compound that features both indole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or sulfonylated derivatives.

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone is not fully understood, but it is believed to involve interaction with neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone is unique due to its combination of indole and piperidine moieties, which may confer distinct pharmacological properties compared to other compounds. Its potential neuroprotective and antioxidant properties also set it apart from similar compounds .

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-3-11-24(22,23)19-10-6-8-16(13-19)18(21)20-14(2)12-15-7-4-5-9-17(15)20/h4-5,7,9,14,16H,3,6,8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGPRLSXERWJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)N2C(CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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